molecular formula C15H30 B13928726 1,1,3-Trimethyl-2-(3-methylpentyl)cyclohexane CAS No. 54965-05-8

1,1,3-Trimethyl-2-(3-methylpentyl)cyclohexane

Cat. No.: B13928726
CAS No.: 54965-05-8
M. Wt: 210.40 g/mol
InChI Key: UDBAOHWDISNFAQ-UHFFFAOYSA-N
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Description

Cyclohexane, 1,1,3-trimethyl-2-(3-methylpentyl)- is an organic compound with the molecular formula C15H30. It is a derivative of cyclohexane, characterized by the presence of three methyl groups and a 3-methylpentyl group attached to the cyclohexane ring. This compound is known for its stability and low toxicity, making it useful in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexane, 1,1,3-trimethyl-2-(3-methylpentyl)- typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as zeolites or other solid acids can be used to facilitate the alkylation reaction. The process is typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to optimize the production .

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1,1,3-trimethyl-2-(3-methylpentyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexane, 1,1,3-trimethyl-2-(3-methylpentyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexane, 1,1,3-trimethyl-2-(3-methylpentyl)- depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as oxidation or substitution. In biological systems, its hydrophobic nature allows it to interact with lipid membranes and proteins, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexane, 1,1,3-trimethyl-2-(3-methylpentyl)- is unique due to the presence of the 3-methylpentyl group, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

CAS No.

54965-05-8

Molecular Formula

C15H30

Molecular Weight

210.40 g/mol

IUPAC Name

1,1,3-trimethyl-2-(3-methylpentyl)cyclohexane

InChI

InChI=1S/C15H30/c1-6-12(2)9-10-14-13(3)8-7-11-15(14,4)5/h12-14H,6-11H2,1-5H3

InChI Key

UDBAOHWDISNFAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC1C(CCCC1(C)C)C

Origin of Product

United States

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